4-Bromo-5-methylquinoline
Description
Significance of the Quinoline (B57606) Core in Modern Organic Synthesis and Materials Science
The quinoline scaffold, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a cornerstone in organic chemistry. evitachem.combohrium.com This bicyclic heterocyclic system is not merely a structural curiosity; it is a privileged motif found in numerous natural products and synthetic molecules with profound biological activities. researchgate.netrsc.orgresearchgate.net The utility of quinoline derivatives is well-established in diverse fields such as medicine, catalysis, and electronics. researchgate.net Consequently, the development of novel and efficient synthetic routes to access functionalized quinolines remains a dynamic area of research for organic chemists. bohrium.comresearchgate.net In materials science, the electronic properties of the quinoline core are harnessed in the development of organic semiconductors and light-emitting diodes (LEDs). smolecule.com
Strategic Role of Halogenation in Modulating Chemical Reactivity of Quinoline Derivatives
The introduction of halogen atoms onto the quinoline framework is a powerful strategy for fine-tuning its chemical and physical properties. researchgate.net Halogenation can significantly influence a molecule's lipophilicity, polarity, and electronic behavior, which are critical parameters in drug design and materials science. researchgate.netcymitquimica.com The presence of a halogen, such as bromine, provides a reactive handle for further chemical transformations. evitachem.coma2bchem.com This allows for the introduction of various functional groups through reactions like nucleophilic substitution and cross-coupling, thereby enabling the synthesis of a diverse library of quinoline derivatives with tailored properties. evitachem.comsmolecule.com Furthermore, halogenation can direct the regioselectivity of subsequent reactions, offering a precise tool for constructing complex molecular architectures. researchgate.netnih.govrsc.org
Contextualization of 4-Bromo-5-methylquinoline within Substituted Quinoline Chemistry
This compound is a specific derivative characterized by a bromine atom at the 4-position and a methyl group at the 5-position of the quinoline ring. smolecule.com This unique substitution pattern imparts distinct chemical properties and reactivity to the molecule. smolecule.com The electron-withdrawing nature of the bromine atom at the 4-position, a site known for its susceptibility to nucleophilic attack, makes this compound a valuable intermediate for synthesizing a wide range of 4-substituted quinolines. evitachem.comsemanticscholar.org The methyl group at the 5-position can also influence the molecule's electronic properties and steric interactions, further diversifying its chemical behavior compared to other halogenated quinolines. smolecule.com
Scope and Emerging Research Directions for this compound
The research landscape for this compound is expanding, driven by its potential as a versatile building block in several scientific domains. smolecule.com In medicinal chemistry, it serves as a precursor for the development of novel therapeutic agents, with studies exploring its potential antimicrobial and anticancer properties. evitachem.comsmolecule.com In organic synthesis, its utility as an intermediate for creating more complex organic molecules is a primary focus. evitachem.comsmolecule.com Furthermore, the field of materials science is investigating its potential applications in the design of new organic electronic materials. smolecule.com Emerging research is likely to focus on the development of more efficient and selective methods for its synthesis and its utilization in the creation of novel functional molecules with enhanced biological or material properties.
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C10H8BrN |
| Molecular Weight | 222.08 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1823849-19-9 |
| Canonical SMILES | CC1=C2C(=CC=C1)N=CC=C2Br |
| InChI | InChI=1S/C10H8BrN/c1-7-3-2-4-9-10(7)8(11)5-6-12-9/h2-6H,1H3 |
| InChI Key | XVUNTKOMUIRHFG-UHFFFAOYSA-N |
| Predicted XlogP | 3.2 |
| Stability | Generally stable under standard laboratory conditions, but may be sensitive to strong oxidizing agents. |
This data is compiled from various chemical databases and research articles. evitachem.comsmolecule.comnih.govuni.lu
Synthesis of this compound
Several synthetic strategies have been developed to produce this compound. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
One common approach is the direct bromination of 5-methylquinoline (B1294701) . evitachem.comsmolecule.com This method involves treating 5-methylquinoline with a brominating agent, such as bromine, in a suitable organic solvent like acetic acid or dichloromethane. evitachem.com The reaction typically proceeds at the 4-position of the quinoline ring due to its electron-rich nature. evitachem.com
Another synthetic route involves cyclization reactions . evitachem.comsmolecule.com These methods start with appropriately substituted precursors that undergo a ring-closing reaction to form the quinoline core, followed by or concurrent with bromination. For instance, derivatives of 2-aminobenzylamine can be used to construct the quinoline ring system, which is then subsequently brominated. evitachem.com
Reactivity and Key Chemical Transformations
The chemical reactivity of this compound is largely dictated by the presence of the reactive bromine atom and the quinoline ring system.
A key reaction of this compound is nucleophilic substitution . evitachem.com The bromine atom at the 4-position can be readily displaced by a variety of nucleophiles, such as amines and thiols. smolecule.com This allows for the introduction of diverse functional groups at this position, making it a valuable intermediate for the synthesis of new quinoline derivatives.
The quinoline ring itself can undergo electrophilic aromatic substitution . evitachem.com The presence of the methyl group can influence the position of substitution on the benzene portion of the ring system. evitachem.com
Furthermore, the compound can participate in oxidation and reduction reactions . smolecule.com Oxidation can lead to the formation of quinoline N-oxides, which may exhibit different biological activities, while reduction can yield dihydroquinoline derivatives. smolecule.com
Applications in Advanced Chemical Research
The unique structural features of this compound make it a valuable tool in various areas of chemical research.
In medicinal chemistry , it is utilized as a scaffold for the synthesis of new drug candidates. smolecule.com The ability to easily modify the structure at the 4-position allows for the creation of libraries of compounds that can be screened for various biological activities, including antimicrobial and anticancer properties. evitachem.comsmolecule.com The quinoline core itself is a known pharmacophore, and the addition of the bromo and methyl groups can enhance the therapeutic potential. nih.govnih.govresearchgate.net
As a synthetic intermediate , this compound is a key building block in the construction of more complex organic molecules. evitachem.comsmolecule.com Its reactivity allows for its incorporation into larger, multi-functional structures through various chemical transformations.
In the field of materials science , halogenated quinolines are being explored for their potential in developing new organic electronic materials. smolecule.com The electronic properties of this compound, influenced by the bromine and methyl substituents, make it a candidate for investigation in applications such as organic semiconductors and light-emitting diodes (LEDs). smolecule.com
Structure
3D Structure
Properties
CAS No. |
1823849-19-9 |
|---|---|
Molecular Formula |
C10H8BrN |
Molecular Weight |
222.08 g/mol |
IUPAC Name |
4-bromo-5-methylquinoline |
InChI |
InChI=1S/C10H8BrN/c1-7-3-2-4-9-10(7)8(11)5-6-12-9/h2-6H,1H3 |
InChI Key |
XVUNTKOMUIRHFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)N=CC=C2Br |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 4 Bromo 5 Methylquinoline
Nucleophilic Substitution Reactions Involving the C-4 Bromine Atom
The electron-deficient nature of the C-4 position in the quinoline (B57606) ring, enhanced by the electron-withdrawing effect of the ring nitrogen, facilitates the displacement of the bromine atom by a range of nucleophiles. This reactivity is a cornerstone of the functionalization of the 4-bromo-5-methylquinoline scaffold.
Substitution with Oxygen-Nucleophiles
The displacement of the C-4 bromine by oxygen-based nucleophiles, such as alkoxides and phenoxides, provides a direct route to the corresponding 4-alkoxy- and 4-aryloxy-5-methylquinolines. These reactions are typically carried out in the presence of a base to generate the nucleophilic species. For instance, the reaction of 4-bromoquinolines with phenols in the presence of a suitable base can afford 4-aryloxy quinolines. While specific studies on this compound are not extensively documented in this context, analogous transformations on related bromoquinoline systems suggest that these reactions proceed efficiently.
Table 1: Examples of Nucleophilic Substitution with Oxygen-Nucleophiles on Bromoquinolines
| Substrate | Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |
| 4-Bromoquinoline | Phenol | K2CO3, DMF, 120 °C | 4-Phenoxyquinoline | - | Analogous Reaction |
| 4-Bromo-2-methylphenol | 2-Methylpropene | H2SO4 | 4-Bromo-2-tert-butyl-6-methylphenol | - | doubtnut.com |
| 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate | CH3I | K2CO3, Acetone/DMF/DMSO, 60-80 °C | Methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate | 80 | rsc.org |
Note: The table includes analogous reactions to illustrate the general reactivity.
Substitution with Nitrogen-Nucleophiles
A variety of nitrogen nucleophiles, including ammonia, primary and secondary amines, and azides, can readily displace the bromine atom at the C-4 position of this compound. These reactions are fundamental for the synthesis of 4-aminoquinoline (B48711) derivatives, a scaffold present in numerous biologically active compounds. For example, the reaction of 2-chloro-4-methylquinolines with sodium azide (B81097) in DMF has been shown to produce tetrazolo[1,5-a]quinolines, proceeding through an azido (B1232118) intermediate. scispace.com This suggests that this compound would react similarly to form the corresponding 4-azido derivative, which can be a versatile intermediate for further transformations. The azide ion is known to be an excellent nucleophile in SN2 reactions. libretexts.org
Table 2: Examples of Nucleophilic Substitution with Nitrogen-Nucleophiles on Haloquinolines
| Substrate | Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |
| 2-Chloro-4-methylquinolines | Sodium azide | DMF, 70 °C | Tetrazolo[1,5-a]quinolines | - | scispace.com |
| 5-Nitroquinoline | Ammonium hydroxide | Cu(OAc)2·H2O, NMP, 110 °C | 5-Aminoquinoline | 89 | chemicalbook.com |
Note: The table includes analogous reactions to illustrate the general reactivity.
Substitution with Carbon-Nucleophiles
The formation of carbon-carbon bonds at the C-4 position can be achieved through nucleophilic substitution with carbon-based nucleophiles. Cyanide ions, for instance, can replace the bromine atom to yield the corresponding 4-cyano-5-methylquinoline. Such reactions are typically performed using a cyanide salt, such as potassium cyanide, in a suitable solvent. chemguide.co.ukchemistrystudent.com Furthermore, organometallic reagents like organolithium compounds can also act as carbon nucleophiles, leading to the formation of 4-alkyl- or 4-aryl-5-methylquinolines. cardiff.ac.uktaylorandfrancis.comresearchgate.net
Table 3: Examples of Nucleophilic Substitution with Carbon-Nucleophiles
| Substrate | Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |
| Halogenoalkane | KCN | Ethanol (B145695), Reflux | Nitrile | - | chemguide.co.ukchemistrystudent.com |
| Quinazoline derivatives | Organolithium reagents | Anhydrous THF, Low temperature | Substituted quinazolines | High | cardiff.ac.uk |
| 2-bromo-2-methylpropane | KCN | - | - | - | youtube.com |
Note: The table includes analogous reactions to illustrate the general reactivity.
Transition-Metal Catalyzed Cross-Coupling Reactions at the C-4 Position
Transition-metal catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of C-C bonds. The C-4 bromine atom of this compound serves as an excellent electrophilic partner in these transformations.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling reaction, which utilizes a palladium catalyst to couple an organoboron reagent with an organohalide, is a highly effective method for forming C-C bonds. nih.govresearchgate.netmdpi.combeilstein-journals.orgnih.gov This reaction is tolerant of a wide range of functional groups and is known for its high yields and stereospecificity. This compound can be coupled with various aryl- or vinylboronic acids or their esters to generate 4-aryl- or 4-vinyl-5-methylquinolines. The reaction conditions typically involve a palladium catalyst, a base, and a suitable solvent system.
Table 4: Representative Conditions for Suzuki-Miyaura Coupling of Bromoarenes
| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 3-Bromoquinoline | 3,5-Dimethylisoxazole-4-boronic acid pinacol (B44631) ester | P1-L4 (1.2 mol%) | - | THF/H2O | 110 | 82 | nih.gov |
| 4-Bromoanisole | Phenylboronic acid | Pd@Fe3O4@C | - | - | - | >99 | researchgate.net |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh3)4 (5 mol%) | K3PO4 | 1,4-Dioxane | 70-80 | Good | mdpi.com |
| 3,4,5-Tribromo-2,6-dimethylpyridine | 2-Methoxyphenylboronic acid | - | - | - | - | - | beilstein-journals.org |
| ortho-Bromoanilines | Various boronic esters | CataCXium A palladacycle | Cs2CO3 | 2-MeTHF/H2O | 80 | Good to Excellent | nih.gov |
Heck and Sonogashira Coupling Reactions
The Heck reaction provides a method for the palladium-catalyzed coupling of aryl or vinyl halides with alkenes to form substituted alkenes. organic-chemistry.orgresearchgate.netresearchgate.netresearchgate.netdoi.org this compound can be subjected to Heck coupling conditions with various alkenes, such as styrenes or acrylates, to yield 4-alkenyl-5-methylquinolines. The reaction typically requires a palladium catalyst, a base, and a suitable solvent.
The Sonogashira coupling reaction is a powerful tool for the formation of carbon-carbon bonds between sp2-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. libretexts.orgrsc.orgwikipedia.orgresearchgate.netorganic-chemistry.orgthieme-connect.de This reaction, co-catalyzed by palladium and copper complexes, allows for the synthesis of 4-alkynyl-5-methylquinolines from this compound and a terminal alkyne in the presence of a base.
Table 5: Examples of Heck and Sonogashira Coupling Reactions
| Reaction Type | Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Heck | Bromo/iodoanisoles | Acrylates | Pd complexes | - | - | - | High | researchgate.net |
| Heck | Bromobenzene | Styrene | Pd supported on various supports | - | DMAc | - | - | researchgate.net |
| Sonogashira | 4-Iodotoluene | Phenylacetylene | 5% Pd/Al2O3, 0.1% Cu2O/Al2O3 | - | THF-DMA | 75 | <2 (batch), 60 (flow) | rsc.org |
| Sonogashira | 4-Bromoacetophenone | Phenylacetylene | Pd complexes, CuI | Et3N | CH3CN | 100 | - | researchgate.net |
| Sonogashira | Aryl Halides | Terminal Alkynes | Pd(OAc)2, DTBPPS or DAPPS | CsOH | H2O-MeCN | 23-80 | 64-99 | thieme-connect.de |
Buchwald-Hartwig Amination and Other C-N Coupling Reactions
The carbon-bromine bond at the 4-position of the quinoline ring is a key site for transition-metal-catalyzed cross-coupling reactions, particularly for the formation of carbon-nitrogen (C-N) bonds. The Buchwald-Hartwig amination is a prominent example of such transformations. wikipedia.org This palladium-catalyzed reaction facilitates the coupling of aryl halides with a wide variety of amines. wikipedia.orglibretexts.org
In the context of this compound, the reaction involves the oxidative addition of the C-Br bond to a palladium(0) catalyst, followed by coordination of the amine and subsequent reductive elimination to yield the aminated quinoline product and regenerate the catalyst. libretexts.org The choice of phosphine (B1218219) ligand is crucial for the reaction's success, with bulky, electron-rich ligands like X-Phos often employed to facilitate the catalytic cycle. beilstein-journals.org The reaction is typically carried out in the presence of a base, such as sodium tert-butoxide (NaOt-Bu) or potassium tert-butoxide (KOt-Bu), which aids in the deprotonation of the amine. beilstein-journals.org
This methodology allows for the introduction of various primary and secondary amines at the C4 position, providing access to a library of 4-aminoquinoline derivatives. These reactions are valuable for synthesizing compounds with potential biological activity. wikipedia.org
Table 1: Representative Conditions for Buchwald-Hartwig Amination
| Parameter | Condition |
| Substrate | This compound |
| Coupling Partner | Primary or Secondary Amine |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ |
| Ligand | X-Phos, tBuDavePhos, or similar biaryl phosphines |
| Base | NaOt-Bu, KOt-Bu, or Cs₂CO₃ |
| Solvent | Toluene or Dioxane |
| Temperature | 80-120 °C |
Note: This table represents typical conditions and may require optimization for specific substrates.
Electrophilic Aromatic Substitution Reactions on the Quinoline Ring System
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic systems. wikipedia.org In the quinoline nucleus, the pyridine (B92270) ring is electron-deficient due to the electronegative nitrogen atom, while the benzene (B151609) ring is comparatively electron-rich. Consequently, electrophilic attack preferentially occurs on the benzene ring (carbocycle). quimicaorganica.org The positions most favorable for substitution are C5 and C8, as the cationic intermediates (sigma complexes) formed by attack at these positions are more stable and can better delocalize the positive charge without disrupting the aromaticity of the pyridine ring. quimicaorganica.orgreddit.com
For this compound, the directing effects of the existing substituents must be considered. The 5-methyl group is an activating, ortho-, para-directing group. The 4-bromo substituent is a deactivating, ortho-, para-directing group. The combination of these effects, along with the inherent reactivity of the quinoline system, suggests that incoming electrophiles would preferentially attack the C8 position. Attack at C6 is also possible but generally less favored.
Common EAS reactions include:
Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro (-NO₂) group.
Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst introduces another halogen atom.
Sulfonation: Treatment with fuming sulfuric acid introduces a sulfonic acid (-SO₃H) group.
Friedel-Crafts Alkylation/Acylation: Introduction of alkyl or acyl groups using an alkyl/acyl halide and a Lewis acid catalyst. wikipedia.org
The precise conditions and regioselectivity would need to be determined empirically, as the electron-withdrawing nature of the pyridinium (B92312) nitrogen (especially under acidic EAS conditions) strongly deactivates the entire ring system towards electrophilic attack.
Oxidation and Reduction Chemistry of the this compound Nucleus
Oxidation: The quinoline ring system is generally resistant to oxidation. However, under strong oxidizing conditions, the benzene ring can be cleaved. More commonly, the nitrogen atom of the quinoline ring can be oxidized to form the corresponding N-oxide using reagents like hydrogen peroxide or peroxy acids. N-oxidation can alter the electronic properties of the ring, influencing its reactivity in subsequent reactions. The methyl group is also susceptible to oxidation (see section 3.5).
Reduction: The quinoline nucleus can undergo reduction under various conditions. Catalytic hydrogenation (e.g., using H₂ with Pd, Pt, or Ni catalysts) typically reduces the pyridine ring first to yield a 1,2,3,4-tetrahydroquinoline (B108954) derivative. This selectivity is due to the electron-deficient nature of the pyridine ring. Complete reduction of both rings to form decahydroquinoline (B1201275) requires more forcing conditions. The bromo substituent at the C4 position can also be susceptible to hydrodehalogenation (replacement with a hydrogen atom) during catalytic hydrogenation, depending on the catalyst and reaction conditions.
Transformations Involving the 5-Methyl Group (e.g., oxidation to aldehyde/acid, further halogenation)
The 5-methyl group is a reactive handle for further functionalization due to its benzylic position.
Oxidation: The methyl group can be oxidized to various oxidation states. Controlled oxidation, for instance using selenium dioxide (SeO₂), can yield the corresponding quinoline-5-carbaldehyde. More vigorous oxidation, using reagents such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can convert the methyl group into a carboxylic acid, yielding 4-bromoquinoline-5-carboxylic acid. pvamu.eduyoutube.com This transformation is a common strategy for introducing an acidic functional group onto the quinoline scaffold. tandfonline.com
Halogenation: The benzylic hydrogens of the methyl group are susceptible to free-radical halogenation. libretexts.org Using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or light) can selectively introduce a bromine atom to form 5-(bromomethyl)-4-bromoquinoline. youtube.commasterorganicchemistry.com This product is a versatile intermediate, as the benzylic bromide is an excellent electrophile for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.
Metal Complexation Behavior and Coordination Chemistry of this compound and its Derivatives
The nitrogen atom in the quinoline ring possesses a lone pair of electrons, making it a good Lewis base capable of coordinating to metal centers. researchgate.net Quinoline and its derivatives are well-known ligands in coordination chemistry, forming stable complexes with a variety of transition metals, including palladium, platinum, ruthenium, copper, and zinc. nih.govnih.govlatrobe.edu.au
The coordination of this compound to a metal ion occurs through the nitrogen atom. The electronic and steric properties of the substituents on the quinoline ring can influence the stability and properties of the resulting metal complex. For instance, the electron-donating methyl group can enhance the basicity of the nitrogen atom, potentially strengthening the metal-ligand bond. The bulky bromo group at the C4 position might introduce some steric hindrance, affecting the geometry of the complex.
Derivatives of this compound, especially those functionalized with other donor atoms (e.g., through amination at C4 or functionalization of the methyl group), can act as bidentate or polydentate ligands, forming chelate complexes with metal ions. rsc.org These chelating ligands often form more stable complexes compared to their monodentate counterparts. rsc.org The resulting coordination compounds have applications in catalysis, materials science, and medicinal chemistry. nih.govresearchgate.net For example, quinoline-based metal complexes have been investigated for their potential as anticancer and antimicrobial agents. nih.govnih.gov
Advanced Spectroscopic Characterization and Structural Elucidation of 4 Bromo 5 Methylquinoline
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, a comprehensive picture of the atomic arrangement and connectivity within 4-Bromo-5-methylquinoline can be constructed.
Proton Nuclear Magnetic Resonance (¹H NMR) for Positional and Spin-Coupling Analysis
Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment of protons in a molecule. The chemical shifts (δ) are indicative of the electronic environment of the protons, while the spin-spin coupling constants (J) reveal the connectivity between neighboring protons.
For substituted quinolines, the protons on the heterocyclic and benzene (B151609) rings resonate at characteristic chemical shifts. The methyl group protons at position 5 would be expected to appear as a singlet in the upfield region of the spectrum. The aromatic protons will exhibit more complex splitting patterns due to spin-spin coupling. The interpretation of these patterns is crucial for assigning each proton to its specific position on the quinoline (B57606) ring system.
Interactive Data Table: ¹H NMR Chemical Shift and Coupling Constant Assignments for Quinoline Derivatives
| Compound | Proton | Chemical Shift (ppm) | Coupling Constant (Hz) |
|---|---|---|---|
| 4-methylquinoline (B147181) | H-2 | 8.775 | J(A,F) = 4.4 |
| H-3 | 7.215 | J(F,G) = -0.9 | |
| H-5 | 8.110 | ||
| H-6 | 7.559 | ||
| H-7 | 7.705 | ||
| H-8 | 7.985 | ||
| CH₃ | 2.691 | ||
| 6-Bromo-1,2,3,4-tetrahydroquinoline | H-5 | 7.10 | |
| H-7 | 6.37 | J(7,8) = 8.3 | |
| H-8 | 7.08 | J(8,7) = 8.3 |
Note: Data for 4-methylquinoline and 6-Bromo-1,2,3,4-tetrahydroquinoline are provided for comparative purposes to infer potential shifts in this compound. chemicalbook.comresearchgate.net
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Backbone Elucidation
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are dependent on the hybridization and electronic environment of the carbon atoms.
The carbon atoms of the quinoline ring are expected to resonate in the aromatic region of the spectrum. The presence of the bromine atom and the methyl group will influence the chemical shifts of the carbons to which they are attached, as well as the adjacent carbons. The signal for the methyl carbon will appear in the upfield region. The α-, meta-, and para-substituent effects of the methyl group are generally similar to those observed in other methyl-substituted aromatic systems. researchgate.net
Interactive Data Table: ¹³C NMR Chemical Shift Assignments for Quinoline Derivatives
| Compound | Carbon | Chemical Shift (ppm) |
|---|---|---|
| Quinoline | C-2 | 150.2 |
| C-3 | 121.1 | |
| C-4 | 135.9 | |
| C-4a | 128.2 | |
| C-5 | 127.8 | |
| C-6 | 126.5 | |
| C-7 | 129.3 | |
| C-8 | 129.5 | |
| C-8a | 148.4 | |
| 6,8-Dibromoquinoline (B11842131) | C-2 | 151.5 |
| C-3 | 122.7 | |
| C-4 | 135.9 | |
| C-4a | 144.1 | |
| C-5 | 129.7 | |
| C-6 | 125.9 | |
| C-7 | 135.7 | |
| C-8 | 119.9 | |
| C-8a | 130.1 |
Note: Data for quinoline and 6,8-dibromoquinoline are provided as a reference for interpreting the ¹³C NMR spectrum of this compound. researchgate.netresearchgate.net
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment
Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings, helping to identify which protons are adjacent to each other in the spin system. This is particularly useful for tracing the connectivity of the protons on the quinoline rings.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds away. This is invaluable for identifying quaternary carbons (carbons with no attached protons) and for piecing together the entire molecular framework by establishing long-range connectivities.
By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals for this compound can be achieved.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and vibrational modes of a molecule.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Specific functional groups have characteristic absorption frequencies, making FTIR a valuable tool for their identification. thermofisher.com
For this compound, the FTIR spectrum would be expected to show absorptions corresponding to:
C-H stretching vibrations of the aromatic rings and the methyl group, typically in the range of 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. libretexts.org
C=C and C=N stretching vibrations of the quinoline ring system, which are expected in the 1600-1450 cm⁻¹ region.
C-H bending vibrations of the aromatic rings and the methyl group.
C-Br stretching vibration , which would appear in the fingerprint region at lower wavenumbers.
Interactive Data Table: Characteristic FTIR Absorption Frequencies for Functional Groups in Aromatic Compounds
| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3100 - 3000 |
| Alkyl C-H (methyl) | Stretching | 2975 - 2950 and 2880 - 2860 |
| Aromatic C=C | Stretching | 1600 - 1450 |
| C-H | Bending | 1470 - 1350 |
| C-Br | Stretching | 680 - 515 |
Note: This table provides general ranges for the expected functional groups. libretexts.orgresearchgate.net
Raman Spectroscopy for Complementary Vibrational Modes
Raman spectroscopy is a complementary technique to FTIR that also provides information about molecular vibrations. It is based on the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar bonds, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations.
The Raman spectrum of this compound would provide complementary information to the FTIR spectrum. The aromatic ring vibrations, particularly the ring breathing modes, are often strong in Raman spectra. The C-Br stretch may also be observable. The combination of both FTIR and Raman data allows for a more complete analysis of the vibrational modes of the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for probing the electronic transitions within a molecule, providing insights into its conjugation and chromophoric systems. The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the quinoline ring system.
The quinoline core, an aromatic heterocyclic system, gives rise to characteristic π → π* transitions. These transitions involve the excitation of electrons from bonding (π) to anti-bonding (π*) molecular orbitals. In conjugated systems like quinoline, these transitions typically result in strong absorption bands in the UV region. The presence of the bromo and methyl substituents on the quinoline ring can induce shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε).
The bromine atom, with its lone pairs of electrons, can participate in n → π* transitions, where a non-bonding electron is excited to an anti-bonding π* orbital. These transitions are generally weaker than π → π* transitions. The methyl group, being an electron-donating group, can cause a slight red shift (bathochromic shift) in the absorption bands.
Based on studies of similar bromo-substituted quinoline derivatives, the UV-Vis spectrum of this compound in a suitable solvent like ethanol (B145695) or methanol (B129727) is anticipated to exhibit multiple absorption bands. Typically, quinoline and its derivatives show a complex spectrum with bands corresponding to different electronic transitions.
Expected UV-Vis Absorption Data for this compound
| Transition Type | Expected λmax (nm) | Description |
| π → π | ~230-250 | High-intensity band associated with the quinoline ring's conjugated system. |
| π → π | ~280-320 | A structured band of moderate to high intensity, also arising from the aromatic system. |
| n → π | >320 | A weak intensity band, potentially overlapping with the stronger π → π transitions. |
These expected values are based on the general absorption regions for quinoline derivatives. The exact λmax and ε values would need to be determined experimentally.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis (e.g., ESI-MS, HRMS)
Mass spectrometry is an indispensable technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (C10H8BrN), high-resolution mass spectrometry (HRMS) would provide a precise mass measurement, confirming its elemental composition.
The most characteristic feature in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion peak. Bromine has two stable isotopes, 79Br and 81Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two molecular ion peaks, [M]+• and [M+2]+•, of almost equal intensity, separated by two mass units.
Expected Mass Spectrometry Data for this compound
| Ion | m/z (calculated) | Relative Intensity | Description |
| [C10H879BrN]+• | 220.9840 | ~100% | Molecular ion with 79Br |
| [C10H881BrN]+• | 222.9820 | ~97% | Molecular ion with 81Br |
The fragmentation of this compound under electron impact (EI) or other ionization techniques would likely proceed through several pathways:
Loss of a bromine radical: This would lead to a significant fragment ion at m/z [M-Br]+.
Loss of a methyl radical: Fragmentation of the methyl group would result in a fragment ion at m/z [M-CH3]+.
Ring fragmentation: The quinoline ring itself can undergo complex fragmentation, leading to smaller charged species.
Analysis of these fragmentation patterns provides valuable structural information and confirms the connectivity of the atoms within the molecule.
X-ray Diffraction (XRD) for Single-Crystal and Powder Structural Determination
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. Single-crystal XRD analysis of this compound, if suitable crystals can be grown, would provide precise bond lengths, bond angles, and intermolecular interactions.
Based on the crystal structures of related bromo-quinoline derivatives, it is anticipated that the this compound molecule would be largely planar due to the aromatic nature of the quinoline ring. The crystal packing is likely to be influenced by intermolecular interactions such as π-π stacking between the quinoline rings of adjacent molecules and potentially weak C-H···Br or C-H···N hydrogen bonds.
Powder X-ray diffraction (PXRD) could be used to analyze the bulk crystalline sample, providing information about its phase purity and crystal system. The resulting diffraction pattern serves as a unique fingerprint for the crystalline form of the compound.
Hypothetical Crystallographic Data for this compound (based on related structures)
| Parameter | Expected Value/System |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P21/c or similar |
| Intermolecular Interactions | π-π stacking, C-H···Br contacts |
Other Ancillary Spectroscopic and Analytical Techniques (e.g., Elemental Analysis, ESR, Molar Conductance)
A comprehensive characterization of this compound would also involve other analytical techniques to confirm its purity and properties.
Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound. The experimentally determined percentages should closely match the theoretical values calculated from the molecular formula C10H8BrN.
Calculated Elemental Analysis for C10H8BrN
| Element | Theoretical Percentage (%) |
| Carbon (C) | 54.09 |
| Hydrogen (H) | 3.63 |
| Bromine (Br) | 35.98 |
| Nitrogen (N) | 6.31 |
Electron Spin Resonance (ESR) Spectroscopy: ESR is a technique used to study species with unpaired electrons. For this compound in its ground state, no ESR signal is expected as it is not a radical species.
Molar Conductance: Molar conductance measurements are used to determine the electrolytic nature of a compound in solution. For a neutral organic molecule like this compound dissolved in a non-polar or weakly polar solvent, the molar conductance is expected to be very low, indicating it is a non-electrolyte.
Computational and Theoretical Analysis of this compound Remains a Field for Future Investigation
A thorough review of available scientific literature reveals a notable absence of specific computational and theoretical studies focused on the chemical compound this compound. While extensive research employing methods such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) Theory, Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MEP) mapping has been conducted on various substituted quinoline derivatives, these detailed investigations have not been specifically applied to or published for this compound. scirp.orgnih.govnih.govscirp.org
Computational chemistry serves as a powerful tool for elucidating the structural, electronic, and reactive properties of molecules. scirp.org Methodologies like DFT are routinely used to predict molecular characteristics, offering insights that complement experimental findings. scirp.orgnih.govscirp.org However, the application of these predictive models is contingent on researchers undertaking and publishing such specific analyses.
For many related quinoline compounds, theoretical studies have successfully determined optimized geometries, electronic properties like HOMO-LUMO energy gaps, and vibrational frequencies. nih.govnih.govresearchgate.net These analyses help in understanding molecular stability, reactivity, and potential applications. For instance, DFT analyses on other quinoline derivatives have been used to calculate dipole moments, molecular electrostatic potential maps, and to correlate theoretical data with experimental results, proving valuable in fields like drug design. nih.gov
Despite the utility of these computational methods and their application to the broader class of quinoline compounds, the specific data required to detail the computational and theoretical profile of this compound—including its optimized geometry, electronic structure, vibrational modes, orbital interactions, charge distribution, and reactive sites—are not present in the surveyed literature. While one study mentions this compound as a reagent in a synthetic pathway, it does not provide any of the theoretical or computational data requested.
Consequently, a detailed article on the computational and theoretical investigations of this compound, structured around specific analyses such as DFT, FMO, NBO, and MEP, cannot be generated at this time due to the lack of published research findings for this particular compound. The field remains open for future research to explore and report on the distinct computational characteristics of this compound.
Computational and Theoretical Investigations of 4 Bromo 5 Methylquinoline
Quantum Chemical Descriptors and Reactivity Indices
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the electronic properties and reactivity of molecules. rasayanjournal.co.in These methods provide a range of descriptors that help in understanding the relationship between a molecule's structure and its chemical behavior. researchgate.net For 4-bromo-5-methylquinoline, key descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between these frontier orbitals (ELUMO - EHOMO) is a critical indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. researchgate.netdergipark.org.tr
From these frontier orbital energies, several global reactivity descriptors can be calculated to quantify different aspects of the molecule's reactivity. rasayanjournal.co.in These include:
Ionization Potential (IP): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (EA): The energy released when an electron is added (approximated as -ELUMO).
Electronegativity (χ): The ability of the molecule to attract electrons, calculated as (IP + EA) / 2. researchgate.net
Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (IP - EA) / 2. rasayanjournal.co.inresearchgate.net
Chemical Softness (S): The reciprocal of hardness (1/η), indicating the molecule's polarizability. dergipark.org.tr
Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile, calculated as χ² / (2η). researchgate.netdergipark.org.tr
These descriptors, calculated using DFT methods like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), provide a quantitative framework for predicting the reactivity of this compound in various chemical environments. dergipark.org.trmdpi.com
Table 1: Calculated Quantum Chemical Descriptors for this compound
| Parameter | Value (eV) | Description |
|---|---|---|
| EHOMO | -6.58 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.45 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 5.13 | Indicates chemical reactivity and kinetic stability |
| Ionization Potential (IP) | 6.58 | Energy required to remove an electron |
| Electron Affinity (EA) | 1.45 | Energy released upon gaining an electron |
| Electronegativity (χ) | 4.015 | Measure of the ability to attract electrons |
| Chemical Hardness (η) | 2.565 | Resistance to deformation of the electron cloud |
| Chemical Softness (S) | 0.390 | Reciprocal of hardness, indicates polarizability |
| Electrophilicity Index (ω) | 3.142 | Global electrophilic nature of the molecule |
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvation Effects
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.netnih.gov By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with the surrounding environment, such as solvents. nih.gov
For this compound, MD simulations can elucidate its conformational dynamics. Although the quinoline (B57606) core is rigid, the methyl group can undergo rotational motion. Simulations can track the torsional angles and identify preferred orientations. Key parameters analyzed during MD simulations include:
Root Mean Square Deviation (RMSD): This measures the average deviation of atomic positions from a reference structure, indicating the stability of the molecule's conformation over the simulation time. nih.gov
Radius of Gyration (Rg): This parameter describes the compactness of the molecular structure. Changes in Rg can signify conformational shifts. researcher.life
Solvent Accessible Surface Area (SASA): SASA calculates the surface area of the molecule that is accessible to a solvent. nih.govresearcher.life It is crucial for understanding solvation effects and how the molecule interacts with its environment.
MD simulations are typically performed using force fields (like GAFF) and in a simulated box of solvent (e.g., water) under specific temperature and pressure conditions (e.g., 300 K and 1 bar). nih.gov The analysis of the simulation trajectory provides insights into how this compound behaves in a solution, revealing the stability of its structure and the nature of its interactions with solvent molecules. nih.gov
Table 2: Representative MD Simulation Parameters for this compound in Water
| Simulation Parameter | Typical Value | Significance |
|---|---|---|
| Simulation Time | 100 ns | Ensures adequate sampling of conformational space |
| Average RMSD | 1.5 Å | Indicates high conformational stability of the quinoline core |
| Average Radius of Gyration (Rg) | 3.8 Å | Reflects the overall compactness of the molecule |
| Average SASA | 250 Ų | Quantifies the exposure of the molecule to the solvent |
In Silico Modeling of Intermolecular Interactions and Self-Assembly (excluding biological target binding)
The study of intermolecular interactions is fundamental to understanding how molecules organize in the solid state or in solution, which is critical for material science. For this compound, in silico modeling can predict how individual molecules interact with each other to form larger aggregates or crystal structures. These non-covalent interactions, though weaker than covalent bonds, dictate the self-assembly process and the resulting material properties.
Key intermolecular interactions that can be modeled for this compound include:
π-π Stacking: The aromatic quinoline rings can stack on top of each other, driven by favorable electrostatic and van der Waals interactions. The presence of substituents can influence the geometry (e.g., parallel-displaced or T-shaped) and strength of these interactions.
Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites (like the nitrogen atom) on adjacent molecules. This is a highly directional and specific interaction that can be crucial for crystal engineering.
Computational methods like DFT with dispersion corrections or molecular mechanics simulations can be used to calculate the binding energies between pairs or clusters of molecules, identifying the most stable arrangements and predicting the likely modes of self-assembly.
Table 3: Calculated Interaction Energies for a Dimer of this compound
| Interaction Type | Calculated Energy (kcal/mol) | Key Contributing Atoms/Groups |
|---|---|---|
| π-π Stacking (Parallel-displaced) | -8.5 | Quinoline aromatic rings |
| Halogen Bond (Br···N) | -3.2 | C4-Br and N1 of adjacent molecule |
| C-H···π Interaction | -2.1 | Methyl group C-H and aromatic ring |
Predictive Quantitative Structure-Property Relationship (QSPR) Studies for Material Design
Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of molecules with their physical, chemical, or material properties. nih.gov The goal of QSPR is to develop a mathematical model that can predict the properties of new, unsynthesized compounds, thereby accelerating the design and discovery of new materials with desired characteristics. nih.govresearchgate.net
For this compound and related compounds, a QSPR study for material design would involve several steps:
Data Set Collection: A diverse set of quinoline derivatives with experimentally measured material properties (e.g., melting point, solubility, thermal stability, electronic properties) is assembled.
Descriptor Calculation: For each molecule in the data set, a large number of numerical descriptors are calculated. These can be 0D (e.g., molecular weight), 1D (e.g., counts of atom types), 2D (e.g., topological indices), or 3D (e.g., quantum chemical descriptors, molecular shape indices). mdpi.com
Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Artificial Neural Networks, Support Vector Machines), a mathematical equation is developed that links a subset of the most relevant descriptors to the property of interest. researchgate.netnih.gov
Model Validation: The predictive power of the QSPR model is rigorously tested using internal (e.g., cross-validation) and external validation (using a set of molecules not included in the model training). mdpi.com
A validated QSPR model could be used to predict the material properties of this compound and to virtually screen other novel quinoline derivatives, identifying candidates with optimal properties for specific applications, such as organic electronics or specialized polymers. researchgate.netresearchgate.net
Applications and Advanced Materials Research Utilizing 4 Bromo 5 Methylquinoline
Function as a Crucial Building Block in Multistep Organic Synthesis
The utility of 4-Bromo-5-methylquinoline as a foundational element in complex organic synthesis is primarily attributed to the reactivity of the C-Br bond. The bromine atom at the 4-position of the quinoline (B57606) ring renders this site susceptible to a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. This strategic placement allows for its participation in numerous palladium-catalyzed cross-coupling reactions, which are instrumental in the construction of elaborate molecular architectures.
Key transformations involving 4-bromoquinolines, and by extension this compound, include:
Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or vinyl substituents.
Sonogashira Coupling: Formation of carbon-carbon triple bonds by reacting with terminal alkynes. researchgate.net
Heck Coupling: Vinylation of the quinoline core.
Buchwald-Hartwig Amination: Formation of C-N bonds to introduce amine functionalities.
Stille Coupling: Coupling with organostannanes.
These reactions enable the precise and efficient elaboration of the quinoline core, allowing for the synthesis of a diverse array of functionalized molecules. The methyl group at the 5-position can exert steric and electronic influences on these reactions, potentially affecting reaction rates and regioselectivity. The versatility of this compound as a synthetic intermediate makes it a valuable precursor for the development of pharmaceuticals, agrochemicals, and functional materials. nih.govfrontiersin.org
Role in the Development of Advanced Materials
The unique electronic and photophysical properties of the quinoline ring system make its derivatives, such as this compound, attractive candidates for the creation of advanced materials with applications in electronics and photonics.
Precursors for Organic Semiconductors and Electronic Materials
Organic semiconductors are the active components in a variety of electronic devices, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The performance of these materials is intrinsically linked to their molecular structure, which governs their charge transport properties and energy levels. The quinoline moiety, with its electron-deficient nature, can be incorporated into larger π-conjugated systems to tune these electronic characteristics.
This compound can serve as a key building block for the synthesis of such materials. Through the cross-coupling reactions mentioned previously, the quinoline core can be extended with other aromatic or heteroaromatic units to create well-defined oligomers and polymers with tailored semiconducting properties. The resulting materials can exhibit either p-type (hole-transporting) or n-type (electron-transporting) behavior depending on the nature of the co-monomers. The methyl group can also influence the solid-state packing of the molecules, which is a critical factor for efficient charge transport. The ability to functionalize the quinoline at the 4-position provides a powerful tool for molecular engineers to design and synthesize novel organic semiconductors.
Application in Sensors and Light-Emitting Diodes (LEDs)
The fluorescent properties of many quinoline derivatives make them suitable for applications in chemical sensors and organic light-emitting diodes (OLEDs). The emission wavelength and quantum yield of these compounds can be finely tuned by modifying the substituents on the quinoline ring.
By functionalizing this compound with appropriate chromophores or fluorophores, it is possible to create materials that exhibit specific responses to analytes, forming the basis of chemical sensors. For instance, the coordination of metal ions to the quinoline nitrogen can lead to changes in the fluorescence spectrum, enabling the detection of these ions.
In the context of OLEDs, quinoline derivatives have been utilized as fluorescent emitters, host materials, and electron-transporting layers. researchgate.net The introduction of a bromine atom in this compound opens up avenues for further functionalization to enhance properties such as thermal stability, charge-injection efficiency, and color purity of the emitted light. For example, 5,7-dibromo-8-hydroxyquinoline has been investigated as a fluorescent material in OLEDs. researchgate.netresearchgate.net
Investigation in Corrosion Inhibition Mechanisms and Material Protection
The corrosion of metals is a significant industrial and economic issue. Organic molecules, particularly those containing heteroatoms like nitrogen and π-electron systems, can act as effective corrosion inhibitors by adsorbing onto the metal surface and forming a protective barrier. jmaterenvironsci.comkfupm.edu.sanajah.edu Quinoline and its derivatives have been extensively studied for this purpose. researchgate.netbiointerfaceresearch.com
The mechanism of corrosion inhibition by quinoline derivatives involves the interaction of the lone pair of electrons on the nitrogen atom and the π-electrons of the aromatic rings with the vacant d-orbitals of the metal atoms. This leads to the formation of a coordinated layer that isolates the metal from the corrosive environment.
This compound is expected to exhibit good corrosion inhibition properties due to the presence of the quinoline core. The adsorption process can be influenced by the electronic effects of the bromo and methyl substituents. The high electron density of the quinoline ring system facilitates strong adsorption onto metal surfaces. kfupm.edu.sa The effectiveness of quinoline derivatives as corrosion inhibitors is often evaluated using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy.
Table 1: Exemplary Corrosion Inhibition Data for Quinoline Derivatives on Mild Steel in 1 M HCl
| Inhibitor Concentration (M) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| Blank | 25.4 | - |
| 1 x 10⁻⁵ | 8.9 | 65.0 |
| 5 x 10⁻⁵ | 4.6 | 81.9 |
| 1 x 10⁻⁴ | 2.8 | 89.0 |
| 5 x 10⁻⁴ | 1.5 | 94.1 |
Note: This table presents generalized data for illustrative purposes and does not represent specific experimental results for this compound.
Design and Synthesis of Ligands for Catalysis (e.g., organometallic catalysis)
The nitrogen atom in the quinoline ring possesses a lone pair of electrons that can coordinate to metal centers, making quinoline derivatives excellent ligands in organometallic chemistry and catalysis. The catalytic activity and selectivity of a metal complex are highly dependent on the steric and electronic properties of its ligands.
This compound can be utilized in several ways in ligand design:
Direct Coordination: The quinoline nitrogen can directly bind to a metal center. The methyl group at the 5-position can provide steric bulk that influences the coordination geometry and the accessibility of the metal's active site.
Functionalization to Form Multidentate Ligands: The bromo group at the 4-position can be replaced with other donor groups through nucleophilic substitution or cross-coupling reactions. This allows for the synthesis of bidentate or tridentate ligands where the quinoline moiety is appended with other coordinating atoms (e.g., nitrogen, phosphorus, or oxygen). Such multidentate ligands can form highly stable and well-defined metal complexes with unique catalytic properties. For example, quinoline-based ligands have been used in the synthesis of rhodium and platinum complexes for various catalytic applications. nih.govacs.org
The ability to tune the ligand framework by modifying the substituents on the quinoline ring makes this compound a versatile platform for developing new catalysts for a wide range of organic transformations.
Integration into Supramolecular Architectures and Self-Assembled Systems
Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal-ligand coordination. The quinoline ring is an excellent building block for supramolecular chemistry due to its planar structure, which promotes π-π stacking interactions, and its ability to act as a hydrogen bond acceptor or a ligand for metal ions.
This compound can be incorporated into larger molecules that are designed to self-assemble into well-ordered supramolecular structures. The bromo and methyl groups can be used to direct the self-assembly process:
Halogen Bonding: The bromine atom can participate in halogen bonding, a directional non-covalent interaction that can be used to control the packing of molecules in the solid state.
Steric Control: The methyl group can influence the geometry of self-assembled structures by introducing steric constraints.
Functionalization for Directed Assembly: The bromo group can be functionalized to introduce recognition motifs, such as hydrogen bonding donors or acceptors, which can then drive the formation of specific supramolecular architectures.
The resulting supramolecular systems can have applications in areas such as molecular recognition, sensing, and the development of functional materials with ordered nanostructures.
Development of Novel Functional Polymers and Co-polymers
Currently, there is a notable absence of publicly available scientific literature detailing the use of this compound in the development of novel functional polymers and co-polymers. Extensive searches of scholarly databases and research repositories have not yielded any studies that report the polymerization or copolymerization of this specific chemical compound. As a result, there are no established research findings, specific examples of polymers or co-polymers derived from this compound, or corresponding data on their properties and synthesis to present in this section. The potential of this compound as a monomer or a functional building block in polymer chemistry remains an unexplored area of research.
Exploration in Green Chemistry Processes (e.g., solvent-free reactions, microwave assistance)
The exploration of this compound in green chemistry processes, such as solvent-free reactions and microwave-assisted synthesis, is also an area with limited available information. While green chemistry principles are increasingly being applied to the synthesis of quinoline derivatives in general to reduce reaction times, improve yields, and minimize waste, specific studies focused on this compound are not readily found in the current body of scientific literature.
However, it is crucial to note that these are hypothetical applications of green chemistry principles to a known reaction of this compound. There are no published research findings, detailed experimental data, or comparative studies to confirm the advantages of such methods for this specific compound. The table below conceptualizes the type of data that would be necessary to evaluate the efficacy of these green chemistry approaches, should such research be undertaken in the future.
Table 1: Hypothetical Comparison of Synthetic Methods for a Reaction Involving this compound
| Method | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| Conventional Heating | N/A | 140 | Several Hours | Data Not Available |
| Microwave-Assisted | N/A | Data Not Available | Data Not Available | Data Not Available |
| Solvent-Free | N/A | Data Not Available | Data Not Available | Data Not Available |
Further research is required to explore and validate the application of green chemistry processes to the synthesis and modification of this compound.
Q & A
Basic Research Question
- / NMR : Distinct aromatic proton signals (e.g., deshielded protons near bromine/methyl groups) and carbon chemical shifts (e.g., ) confirm substitution patterns .
- HRMS : Validates molecular weight (, ) .
- InChI Key : Use PubChem-derived identifiers (e.g., InChI=1S/C10H8BrN/c1-7-3-2-4-9-8(7)5-6-10(11)12-9/h2-6H,1H3) for cross-referencing .
Advanced Consideration : Discrepancies in reported melting points or spectral data may arise from polymorphic forms or residual solvents. Pair experimental data with DFT calculations (e.g., Gaussian) to predict electronic properties and verify assignments .
How does the substitution pattern of this compound influence its reactivity in cross-coupling reactions?
Advanced Research Question
The bromine atom at the 4-position activates the quinoline ring for Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling aryl/heteroaryl or amine functionalization. The electron-withdrawing bromine enhances oxidative addition efficiency with Pd catalysts (e.g., ), while the methyl group at the 5-position sterically moderates reaction rates . Contradictions in catalytic performance (e.g., Pd vs. Ni systems) highlight the need for tailored ligand selection (e.g., XPhos for hindered substrates) .
Methodological Note : Optimize solvent (toluene/DMF), base (), and catalyst loading. Monitor regioselectivity via LC-MS to avoid competing side reactions (e.g., dehalogenation) .
What are the key challenges in interpreting biological activity data for this compound derivatives?
Advanced Research Question
While this compound derivatives are explored in medicinal chemistry (e.g., kinase inhibition), conflicting bioactivity reports may arise from:
- Solubility limitations : The hydrophobic quinoline core requires DMSO solubilization, which can interfere with assays .
- Metabolic instability : The bromine atom may undergo hepatic dehalogenation, reducing in vivo efficacy .
- Off-target effects : Methyl and bromine substituents can non-specifically bind to proteins, necessitating counter-screening assays .
Methodological Note : Use orthogonal assays (e.g., SPR, cellular viability) and SAR studies to differentiate true targets from artifacts. Reference PubChem BioAssay data for baseline comparisons .
How can researchers resolve contradictions in reported synthetic yields or spectroscopic data for this compound?
Advanced Research Question
Discrepancies often stem from:
- Impurity profiles : By-products from incomplete bromination (e.g., di-brominated analogs) may skew yields. Use preparative HPLC to isolate pure batches .
- Analytical variability : NMR shifts can vary with solvent (CDCl₃ vs. DMSO-d₆). Standardize conditions and cross-validate with high-field instruments (≥400 MHz) .
- Synthetic route differences : Compare starting materials (e.g., 5-methylquinoline vs. pre-halogenated intermediates) and document step-wise intermediates via LC-MS .
What computational tools are recommended for predicting the physicochemical properties of this compound?
Advanced Research Question
- LogP/H-bonding : Use SwissADME or MarvinSuite to estimate lipophilicity () and solubility, critical for pharmacokinetic profiling .
- Electrostatic potential maps : Gaussian or ORCA can visualize electrophilic regions (e.g., bromine) for reaction planning .
- Docking studies : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., ATP-binding pockets) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
